
5-Trifluoromethylsulfanyl-3h-pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Trifluoromethylsulfanyl-3h-pyridine-2-thione is a heterocyclic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in hydrochloric acid solution to form 5-trifluoromethylpyridine-2-sulfonyl chloride . This reaction requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Trifluoromethylsulfanyl-3h-pyridine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylsulfanyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Trifluoromethylsulfanyl-3h-pyridine-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 5-Trifluoromethylsulfanyl-3h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various cellular processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)pyridine-2-thiol
- 3-(Trifluoromethyl)pyridine-2-thiol
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
- 7-Trifluoromethyl-4-thiolquinoline .
Uniqueness
5-Trifluoromethylsulfanyl-3h-pyridine-2-thione is unique due to the presence of both the trifluoromethylsulfanyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C6H4F3NS2 |
|---|---|
Molecular Weight |
211.2 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-3H-pyridine-2-thione |
InChI |
InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1,3H,2H2 |
InChI Key |
KBTOLYNAZZGYBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=NC1=S)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


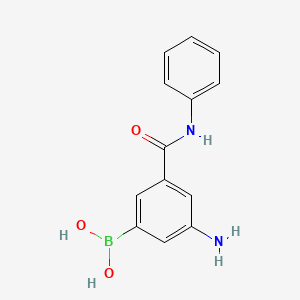

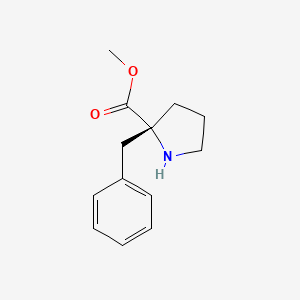
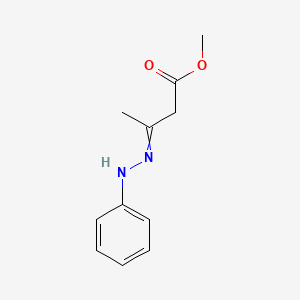
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)
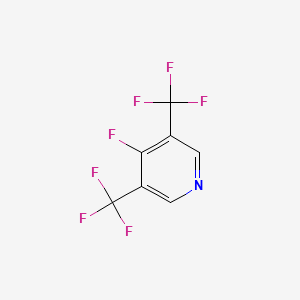

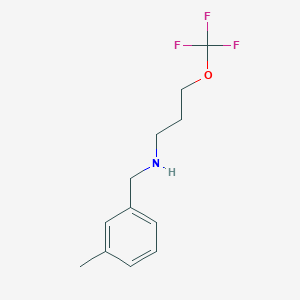

![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)



